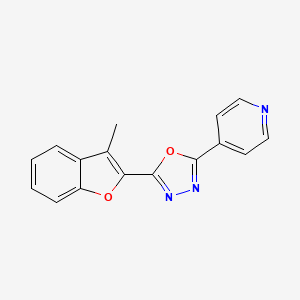
2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H11N3O2 with a molecular weight of approximately 277.283 g/mol. This compound features a unique combination of a benzofuran moiety and a pyridine ring, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) found that derivatives containing the oxadiazole scaffold demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
- A study by Desai et al. (2016) highlighted that oxadiazole derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting effective inhibition in both active and dormant states .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 1 | S. aureus | 15 | Dhumal et al. |
| Compound 2 | E. coli | 12 | Desai et al. |
| Compound 3 | M. tuberculosis | Active & dormant | Desai et al. |
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented:
- Research by MDPI (2020) demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- The study indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Table 2: Cytotoxicity of Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | MDPI (2020) |
| Compound B | A549 | 12.50 | MDPI (2020) |
| Compound C | MDA-MB-231 | 10.00 | MDPI (2020) |
Anti-inflammatory Activity
Oxadiazole derivatives have also shown anti-inflammatory effects:
- Paruch et al. (2020) reported that specific oxadiazole compounds reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:
- Sindhe et al. (2016) synthesized a series of oxadiazole derivatives and tested their antibacterial and antioxidant activities. The most active compounds were noted for their efficacy against Gram-positive bacteria, demonstrating significant potential for further development .
- Research conducted by Kaczmarek et al. (2021) focused on the synthesis and biological evaluation of novel oxadiazole derivatives against multidrug-resistant bacterial strains, leading to the identification of several promising candidates for further pharmacological studies .
Propiedades
IUPAC Name |
2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-12-4-2-3-5-13(12)20-14(10)16-19-18-15(21-16)11-6-8-17-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENVRSUDAJCQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














